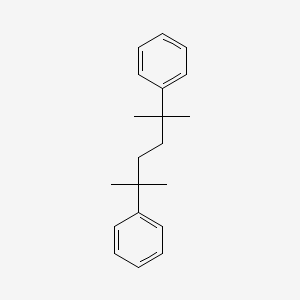

2,5-Dimethyl-2,5-diphenylhexane

Description

Properties

CAS No. |

17648-05-4 |

|---|---|

Molecular Formula |

C20H26 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

(2,5-dimethyl-5-phenylhexan-2-yl)benzene |

InChI |

InChI=1S/C20H26/c1-19(2,17-11-7-5-8-12-17)15-16-20(3,4)18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3 |

InChI Key |

LVJSKCGXEVPUCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2.5-Dimethyl-2,5-di(benzoylperoxy)hexane

- CAS : 2618-77-1

- Molecular Formula : C₂₄H₂₆O₆

- Molecular Weight : 434.46 g/mol

- Key Differences :

- Replaces tert-butylperoxy groups with benzoylperoxy groups.

- Benzoyl peroxides are more reactive due to electron-withdrawing aromatic substituents, leading to lower thermal stability and faster decomposition kinetics compared to alkyl peroxides.

- Applications: Used in polymer modifications requiring rapid initiation, such as low-temperature curing systems .

2,5-Dimethyl-2,5-di(t-butylperoxy)hexyne-3

- CAS : 1068-27-5

- Molecular Formula : C₁₆H₃₂O₄

- Molecular Weight : 288.42 g/mol

- Key Differences: Contains a triple bond (hexyne backbone) instead of a single bond. Applications: Radical polymerization catalyst for high-performance resins, particularly in electronics with low dielectric loss .

Non-Peroxide Analogues

2,5-Dimethyl-2,5-hexanediol

- CAS : 110-03-2

- Molecular Formula : C₈H₁₈O₂

- Molecular Weight : 146.23 g/mol

- Key Differences: Lacks peroxide groups; contains hydroxyl (-OH) groups instead. Non-reactive in radical processes; functions as a stabilizer, solvent, or reducing agent in organic synthesis. Applications: Intermediate in pinacol rearrangement reactions and stabilizer in polymer formulations .

2,5-Dichloro-2,5-dimethylhexane

- CAS : 6223-78-5

- Molecular Formula : C₈H₁₆Cl₂

- Molecular Weight : 183.12 g/mol

- Key Differences :

Physical and Chemical Properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-dimethyl-2,5-diphenylhexane, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via dehydration of diol precursors using acid catalysts. For example, montmorillonite clay catalysts have been employed to dehydrate 2,5-dimethyl-2,5-hexanediol to produce hexadiene derivatives under controlled temperatures (e.g., 200–270°C) and methanol solvent systems. Optimization involves adjusting flow rates and molarity, as demonstrated in Table III of , where yields ranged from 28.9% to 83.5% depending on conditions . Characterization of intermediates via GC-MS or NMR is critical to validate reaction pathways.

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry.

- HPLC or GC-MS for purity assessment, especially to detect byproducts like 2,5-dimethyl-2,4-hexadiene.

- Elemental analysis to verify empirical formulas.

Q. How does this compound function as a stabilizer in experimental systems?

- Methodological Answer : The compound stabilizes hydrophobic molecules via hydrogen bonding with water, enhancing solubility. For example, it acts as a co-solvent in redox reactions by donating electrons, as noted in . When used in metal-catalyzed reactions, its chelating properties prevent unwanted metal-ion interactions, requiring titration studies to optimize molar ratios .

Advanced Research Questions

Q. What kinetic models describe the thermal decomposition of this compound, and how can non-isothermal DSC data resolve conflicting degradation pathways?

- Methodological Answer : Differential isoconversional kinetic analysis (e.g., Friedman or Ozawa methods) applied to DSC data can identify decomposition mechanisms. For peroxydic analogs like 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane, studies show two-stage decomposition with activation energies of 120–150 kJ/mol. Conflicting data on byproducts (e.g., tert-butanol vs. ketones) require GC-MS validation, as in .

Q. How does this compound act as a crosslinking agent in polymer chemistry, and what factors influence its efficiency?

- Methodological Answer : The compound initiates radical-based crosslinking in polymers like silicone rubber by decomposing into alkoxy radicals. Efficiency depends on:

- Temperature : Optimal curing occurs at 160–180°C.

- Concentration : 1–3 wt% is typical for polyethylene crosslinking.

- Co-agents : Additives like triallyl isocyanurate enhance crosslink density (see ).

- Post-curing FTIR analysis of C-C bond formation validates network integrity .

Q. What computational approaches predict the conformational stability of this compound in solution?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model steric interactions between phenyl and methyl groups. Molecular dynamics (MD) simulations in solvents like toluene assess rotational barriers, revealing energy minima for gauche and antiperiplanar conformers. Compare results with experimental NOESY NMR data to resolve discrepancies .

Q. How can researchers resolve contradictions in catalytic activity data for this compound synthesis across different studies?

- Methodological Answer : Systematic Design of Experiments (DoE) evaluates variables like catalyst loading, solvent polarity, and temperature. For example, shows montmorillonite clay outperforms strong acids at 270°C, but reproducibility requires controlling moisture content in the catalyst. Meta-analyses of published datasets (e.g., Arrhenius plots) identify outlier conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.